molecular formula C21H20O6 B2498986 Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-53-7

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2498986
M. Wt: 368.385
InChI Key: PQGLWLIDQKTOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzofuran derivatives involves various chemical reactions tailored to achieve specific structural features. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates have been synthesized from ethyl 2-acyl-4-nitrophenoxyacetates, indicating the versatility of approaches in constructing benzofuran scaffolds (Suzuki, 1985). Additionally, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate demonstrates the ability to introduce substituents into the benzofuran ring, which can alter its reactivity and physical properties (Choi et al., 2009).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the target compound, is characterized by the benzofuran core, a fused ring system combining benzene and furan rings. X-ray diffraction studies provide detailed insights into the arrangement of atoms, bond lengths, and angles, contributing to the understanding of the compound's geometry and its implications on reactivity and interactions (Horton et al., 1997).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the functional groups present. The presence of electrophilic centers, such as carbonyl groups, allows for nucleophilic attack, while aromatic systems can undergo electrophilic aromatic substitution (Yamazaki et al., 2004).

Scientific Research Applications

Reactions and Derivatives

  • Ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts with chloroacetone under basic conditions to yield products of cyclo-propanation of the chromone 2,3-double bond and novel ring systems, representing significant applications in organic synthesis (Dicker, Shipman, & Suschitzky, 1984).

Synthesis of Novel Compounds

  • Novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This showcases the versatility of benzofuran derivatives in synthesizing new compounds (Gao, Liu, Jiang, & Li, 2011).

Total Synthesis of Natural Products

  • The first total synthesis of a unique 2-isopropyliden-2H-benzofuran-3-one, derived from Verbesina luetzelburgii, was achieved. This highlights the application of benzofuran derivatives in synthesizing biologically relevant natural products (Pergomet, Larghi, Kaufman, & Bracca, 2017).

Photoinduced and Chemical Cycloaddition Reactions

  • Research has been conducted on photoinduced cycloaddition reactions involving ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate, indicating significant applications in photochemistry and organic synthesis (Kobayashi, Yoneda, Hayashi, Morikawa, & Konishi, 2005).

Antimicrobial Applications

  • Benzofuran aryl ureas and carbamates, synthesized from derivatives like 5-bromo-2-ethyl carboxylate, have been reported for their antimicrobial activities, underlining the potential medical and pharmaceutical applications of benzofuran derivatives (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Structural Analysis

  • Alkaline hydrolysis of related compounds, like ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate, has been used to prepare compounds for detailed structural analysis, contributing to our understanding of molecular configurations and interactions (Choi, Seo, Son, & Lee, 2007).

Safety And Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a related compound, Benzyl benzoate, indicates that it is harmful if swallowed .

properties

IUPAC Name

ethyl 2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-21(23)20-14(2)27-18-10-9-16(11-17(18)20)25-13-19(22)26-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLWLIDQKTOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.